Bis(isooctanoyloxy)dioctylstannane

Description

Historical Development and Significance of Organotin Compounds in Chemical Science

The field of organotin chemistry dates back to 1849 with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland. uni.lu The development of the field was significantly advanced by the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. uni.lu

The industrial significance of organotin compounds surged in the mid-20th century, largely driven by their application as stabilizers for polyvinyl chloride (PVC). epa.gov PVC is inherently unstable at the high temperatures required for its processing, leading to degradation and the release of hydrochloric acid. nih.gov Organotin compounds, particularly dialkyltin derivatives, were found to be highly effective at preventing this degradation, thus enabling the widespread use of PVC in a vast array of products. epa.govnih.gov This application remains a major consumer of organotin compounds. uni.lu

Beyond PVC stabilization, organotin compounds have found utility in a variety of other areas. Triorganotin compounds, for instance, have been used as biocides, including as antifungal agents and in marine anti-fouling paints. uni.lu Diorganotin carboxylates are also employed as catalysts in the production of polyurethanes and for the vulcanization of silicones. uni.lu The diverse applications of organotin compounds have cemented their importance in industrial chemistry.

Positioning of Bis(isooctanoyloxy)dioctylstannane within Organotin Ester Research

This compound belongs to the family of organotin esters, specifically dioctyltin (B90728) dicarboxylates. Research into organotin esters is extensive, largely due to their aforementioned role as PVC stabilizers and catalysts. epa.gov The general formula for these compounds is R2Sn(OCOR')2, where R is an alkyl group and OCOR' is a carboxylate group. epa.gov

The properties and applications of these esters are influenced by the nature of both the alkyl and carboxylate groups. Dioctyltin compounds, such as this compound, are noted for their use as heat stabilizers. env.go.jp The dioctyltin moiety is a key feature, and the dicarboxylate portion of the molecule also plays a critical role in its function. Research in this area often focuses on the synthesis of new ester derivatives to optimize performance characteristics such as heat stability, lubricity, and compatibility with the polymer matrix.

While specific research on this compound is not extensively documented in publicly available literature, its position within the broader class of dioctyltin dicarboxylates suggests its relevance in the context of PVC stabilization. The isooctanoyloxy ligands would influence its solubility and compatibility with the PVC matrix.

Research Trajectories and Academic Significance of the Compound

The academic significance of a specific compound like this compound is often linked to its practical applications and its utility in fundamental chemical studies. Given the industrial importance of dioctyltin-based PVC stabilizers, research in this area is ongoing. The primary trajectory for research on compounds of this class is the development of more efficient and environmentally benign stabilizers.

While detailed research findings specifically on this compound are limited, its chemical structure places it within a well-established class of industrial chemicals. Academic studies on related dioctyltin carboxylates often explore their mechanism of action as stabilizers, their synthesis, and their structure-property relationships. epa.govkohokukogyo.co.jp The study of such compounds contributes to a deeper understanding of organometallic chemistry and its application in materials science.

Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | [6-methylheptanoyloxy(dioctyl)stannyl] 6-methylheptanoate |

| CAS Number | 85702-78-9 |

| Molecular Formula | C32H64O4Sn |

| Molecular Weight | 631.57 g/mol |

| InChI Key | CDEXOKIIOQEULQ-UHFFFAOYSA-L |

Data sourced from PubChem. uni.luepa.gov

Predicted Physicochemical Properties

| Property | Predicted Value |

| XLogP3-AA | 12.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 28 |

| Exact Mass | 632.382662 g/mol |

| Monoisotopic Mass | 632.382662 g/mol |

| Topological Polar Surface Area | 52.6 Ų |

| Heavy Atom Count | 37 |

Data sourced from PubChem. uni.lu

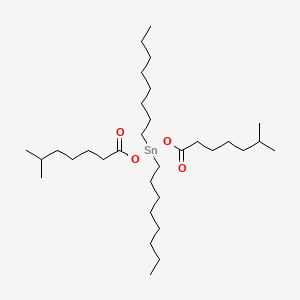

Structure

2D Structure

Properties

CAS No. |

85702-78-9 |

|---|---|

Molecular Formula |

C32H64O4Sn |

Molecular Weight |

631.6 g/mol |

IUPAC Name |

[6-methylheptanoyloxy(dioctyl)stannyl] 6-methylheptanoate |

InChI |

InChI=1S/2C8H16O2.2C8H17.Sn/c2*1-7(2)5-3-4-6-8(9)10;2*1-3-5-7-8-6-4-2;/h2*7H,3-6H2,1-2H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2 |

InChI Key |

CDEXOKIIOQEULQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCC(C)C)OC(=O)CCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis Isooctanoyloxy Dioctylstannane

Synthetic Routes for Organotin Carboxylates

The synthesis of organotin carboxylates, a class of compounds characterized by the Sn-O-C=O linkage, can be achieved through several established routes. These methods generally involve the reaction of an organotin precursor with a carboxylic acid or its derivative. The choice of synthetic pathway often depends on the desired purity, scale of production, and the nature of the organic groups attached to the tin atom and the carboxylate moiety.

One of the most common methods is the direct esterification of organotin oxides or hydroxides with carboxylic acids . This reaction is favored for its simplicity and the fact that the primary byproduct is water, which can be removed to drive the reaction to completion. The general equation for this reaction is:

R'₂SnO + 2 RCOOH → R'₂Sn(OOCR)₂ + H₂O

R'₂SnCl₂ + 2 RCOOH → R'₂Sn(OOCR)₂ + 2 HCl R'₂SnCl₂ + 2 RCOONa → R'₂Sn(OOCR)₂ + 2 NaCl

A third, less common method for certain applications, is the reaction of organotin hydrides with carboxylic acids , which produces hydrogen gas as a byproduct.

Optimized Synthesis of Bis(isooctanoyloxy)dioctylstannane

The most industrially viable and optimized synthesis of this compound involves the direct esterification of dioctyltin (B90728) oxide (DOTO) with isooctanoic acid. This method is advantageous due to the high reactivity of the oxide and the ease of removing the water byproduct.

The reaction is typically carried out by heating a stoichiometric mixture of dioctyltin oxide and isooctanoic acid. The temperature is carefully controlled to facilitate the reaction without causing thermal degradation of the product. The removal of water, often achieved by azeotropic distillation with a suitable solvent or by applying a vacuum, is crucial for shifting the equilibrium towards the formation of the desired ester.

A representative reaction scheme is as follows:

(C₈H₁₇)₂SnO + 2 C₇H₁₅COOH → (C₈H₁₇)₂Sn(OOC₇H₁₅)₂ + H₂O

The reaction progress can be monitored by measuring the amount of water collected or by analytical techniques such as titration to determine the remaining acid content.

Mechanistic Understanding of Formation Reactions

The formation of this compound via the esterification of dioctyltin oxide with isooctanoic acid is understood to proceed through a Lewis acid-catalyzed mechanism. The tin atom in dioctyltin oxide acts as a Lewis acid, coordinating to the carbonyl oxygen of the isooctanoic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The proposed mechanism involves the following key steps:

Coordination: The dioctyltin oxide coordinates with one molecule of isooctanoic acid.

Proton Transfer: An intramolecular or intermolecular proton transfer likely occurs, leading to the formation of a more reactive intermediate.

Nucleophilic Attack: A second molecule of isooctanoic acid acts as a nucleophile, attacking the activated carbonyl carbon.

Elimination: A molecule of water is eliminated, and the tin-oxygen bond of the carboxylate is formed.

This process is repeated for the second isooctanoic acid molecule to yield the final this compound product. The reaction is essentially an acid-catalyzed esterification where the organotin oxide itself serves as the catalyst.

Yield Optimization and Purity Enhancement Strategies

Maximizing the yield and ensuring the high purity of this compound are critical for its commercial applications. Several strategies can be employed during and after the synthesis to achieve these goals.

Yield Optimization:

Stoichiometry Control: Precise control of the molar ratio between dioctyltin oxide and isooctanoic acid is essential. A slight excess of the carboxylic acid can be used to ensure complete conversion of the tin oxide, but this may require a subsequent purification step.

Effective Water Removal: As the reaction is reversible, efficient removal of water is paramount. This can be achieved by:

Azeotropic Distillation: Using a solvent such as toluene (B28343) or xylene to form an azeotrope with water, which is then removed from the reaction mixture.

Vacuum Application: Conducting the reaction under reduced pressure lowers the boiling point of water, facilitating its removal.

Temperature and Reaction Time: Optimizing the reaction temperature is a trade-off between reaction rate and potential side reactions or product degradation. The reaction time should be sufficient to ensure complete conversion.

Purity Enhancement:

Filtration: After the reaction is complete, the product may be filtered to remove any unreacted solid starting materials or inorganic impurities.

Vacuum Stripping: Any remaining volatile impurities, such as excess isooctanoic acid or residual solvent from azeotropic distillation, can be removed by heating the product under vacuum.

Use of High-Purity Reactants: The purity of the final product is directly influenced by the purity of the starting materials, dioctyltin oxide and isooctanoic acid.

Below is a table summarizing key parameters and their impact on the synthesis:

| Parameter | Effect on Yield | Effect on Purity | Optimization Strategy |

| Reactant Ratio | High | Can be lower if excess acid is used | Use a slight excess of isooctanoic acid followed by purification. |

| Temperature | Increases rate, but can lead to degradation | Can decrease if side reactions occur | Optimize for maximum conversion rate without significant degradation. |

| Water Removal | Crucial for high yield | High | Employ efficient azeotropic distillation or vacuum. |

| Reaction Time | Increases with time to a maximum | Generally high | Monitor reaction progress to determine optimal time. |

By carefully controlling these parameters, it is possible to synthesize this compound with high yield and purity, suitable for its intended industrial applications.

Advanced Structural Elucidation and Spectroscopic Characterization of Bis Isooctanoyloxy Dioctylstannane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organotin Compounds

NMR spectroscopy stands as a cornerstone in the structural analysis of organotin compounds, offering unparalleled insight into the electronic and steric environment of the tin nucleus and its surrounding organic moieties.

119Sn NMR Spectroscopic Analysis

119Sn NMR spectroscopy is a particularly powerful tool for probing the coordination number and geometry of the tin center in organotin compounds. northwestern.edu The chemical shift (δ) of the 119Sn nucleus is highly sensitive to changes in the electronic environment and coordination at the tin atom. researchgate.net An increase in the coordination number from four to five, six, or even seven typically results in a significant upfield shift (to more negative values) of the 119Sn resonance. researchgate.net For dioctyltin (B90728) dicarboxylates like Bis(isooctanoyloxy)dioctylstannane, the 119Sn chemical shift can indicate whether the compound exists as a simple tetrahedral monomer or as a more complex, higher-coordinate species in solution. researchgate.netresearchgate.net

The chemical shift values are strongly influenced by the nature of the organic groups attached to the tin atom. researchgate.net In the case of this compound, the presence of two octyl chains and two isooctanoyloxy ligands dictates the specific chemical shift observed. For comparison, diphenyltin (B89523) bis(diclofenate) exhibits an upfield chemical shift of -103.68 ppm, suggesting a hexacoordinate octahedral geometry, while trimethyltin (B158744) diclofenate shows a downfield shift of +141.751 ppm, indicative of a tetracoordinate tetrahedral geometry. researchgate.net The precise 119Sn chemical shift for this compound would provide crucial information about its solution-state structure.

Table 1: Representative 119Sn NMR Chemical Shift Ranges for Organotin Compounds

| Coordination Number | Geometry | Typical 119Sn Chemical Shift Range (ppm) |

| 4 | Tetrahedral | Downfield region |

| 5 | Trigonal Bipyramidal/Square Pyramidal | Upfield from tetracoordinate |

| 6 | Octahedral | Further upfield |

Note: The exact chemical shift is dependent on the specific ligands and solvent used.

1H and 13C NMR Spectroscopic Interpretation

1H and 13C NMR spectroscopy provide detailed information about the organic ligands attached to the tin atom. The chemical shifts and coupling constants of the protons and carbons in the octyl and isooctanoyl groups allow for the complete assignment of the molecule's carbon-hydrogen framework.

In the 1H NMR spectrum, the protons of the two octyl chains and the two isooctanoyloxy ligands would exhibit distinct signals. The integration of these signals would confirm the ratio of the different organic moieties. Similarly, the 13C NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylate group, the various methylene (B1212753) and methyl carbons of the octyl chains, and the carbons of the isooctanoyl group. A slight upfield shift in the carbonyl carbon signal upon complexation to the tin atom, compared to the free carboxylic acid, can suggest bidentate coordination of the carboxylate group. researchgate.net

Table 2: Predicted 1H and 13C NMR Data for this compound

| Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Sn-CH2- (Octyl) | ~1.0 - 1.5 | ~20 - 35 |

| -(CH2)6- (Octyl) | ~1.2 - 1.4 | ~22 - 32 |

| -CH3 (Octyl) | ~0.9 | ~14 |

| -C(O)O-CH2- (Isooctanoyloxy) | ~2.2 - 2.4 | ~170 - 180 (C=O) |

| Other Isooctanoyl Protons/Carbons | Various | Various |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Multi-dimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple, similar alkyl chains, multi-dimensional NMR techniques are indispensable. nih.gov Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov

COSY experiments establish proton-proton couplings, helping to trace the connectivity within the octyl and isooctanoyl chains.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the connectivity between the organic ligands and the tin atom. For instance, an HMBC correlation between the protons on the alpha-methylene of the octyl group and the tin atom (if observable with 119Sn) or between the carbonyl carbon and protons on the tin-bound alkyl groups would definitively confirm the structure. northwestern.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are particularly useful for characterizing the coordination mode of the carboxylate ligands in organotin carboxylates.

The key region of interest in the IR spectrum of this compound is the carbonyl stretching frequency (ν(C=O)). The position of this band provides insight into how the carboxylate group binds to the tin atom. A large difference between the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching frequencies (Δν = νasym - νsym) is indicative of a monodentate coordination mode. A smaller Δν value suggests a bidentate or bridging coordination.

Raman spectroscopy can provide complementary information, especially for the Sn-C and Sn-O stretching vibrations, which are often weak in the IR spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis and structural assignment. mdpi.com

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of this compound. uni.lu High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the molecular formula C32H64O4Sn. epa.gov

The fragmentation pattern observed in the mass spectrum can also offer structural information. The cleavage of the tin-octyl or tin-carboxylate bonds would result in characteristic fragment ions. The observation of ions corresponding to [M-Octyl]+, [M-Isooctanoyloxy]+, and the dioctyltin or monooctyltin fragments would further support the proposed structure.

X-ray Crystallography for Solid-State Geometric Analysis

For dioctyltin dicarboxylates, X-ray crystallography can reveal whether the tin atom adopts a distorted tetrahedral, trigonal bipyramidal, or octahedral geometry in the solid state. It can also elucidate the nature of the carboxylate coordination, confirming whether it is monodentate, bidentate chelating, or bridging between tin centers to form a polymeric structure. Although obtaining suitable single crystals for X-ray analysis can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. nih.gov The geometry around the tin centers in similar compounds has been found to be slightly distorted from tetrahedral in some cases. rsc.org

Chromatographic Techniques for Compositional Analysis

The compositional analysis of this compound, a key organotin stabilizer, relies heavily on advanced chromatographic techniques. These methods are essential for separating the compound from complex matrices, such as polyvinyl chloride (PVC), and for its precise quantification. The choice of technique, primarily Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), depends on the analytical objective, including whether the analysis targets the intact molecule or its dioctyltin (DOT) moiety after derivatization.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, organotin compounds like this compound are generally not suitable for direct GC analysis due to their low volatility and thermal lability. epa.gov To overcome this, a derivatization step is typically required to convert the organotin species into more volatile and thermally stable analogues. epa.gov

A common approach for the analysis of dioctyltin compounds in materials like PVC involves the following steps:

Extraction: The organotin stabilizer is first extracted from the polymer matrix. A solvent such as tetrahydrofuran (B95107) (THF) is often used to dissolve the PVC sample. analytice.com

Hydrolysis and Derivatization: The extracted organotin compound is then hydrolyzed, for instance with hydrochloric acid, to form the dioctyltin dichloride. osha.gov This is followed by derivatization, a crucial step to increase the volatility of the analyte. A widely used derivatizing agent is sodium tetraethylborate (NaBEt4), which ethylates the dioctyltin species. analytice.comosha.gov

Analysis by GC: The resulting volatile derivative is then analyzed by GC, often coupled with a selective detector.

Detectors for GC Analysis:

Flame Photometric Detector (FPD): This detector offers high sensitivity and selectivity for tin compounds. osha.gov

Mass Spectrometry (MS): GC-MS provides not only quantification but also structural information, enabling the identification of different organotin species based on their mass spectra. analytice.com

The table below summarizes typical parameters for the GC analysis of dioctyltin compounds after derivatization.

Table 1: Illustrative GC Parameters for the Analysis of Ethylated Dioctyltin

| Parameter | Condition |

| Column | Fused-silica capillary column (e.g., coated with polydimethylsiloxane) |

| Injector Temperature | 280 °C (for thermal desorption from SPME fiber) osha.gov |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Photometric Detector (FPD) or Mass Spectrometer (MS) |

| Derivatization Agent | Sodium tetraethylborate (NaBEt4) analytice.comosha.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC for the analysis of organotin compounds as it often allows for the determination of the intact, non-derivatized molecule. This is particularly useful for understanding the composition of the stabilizer as it exists in the final product. Reversed-phase HPLC is the most common mode used for the separation of dioctyltin compounds.

HPLC Methods for Dioctyltin Compounds:

A study by Nakashima et al. detailed a reversed-phase HPLC method for the determination of dioctyltin compounds extracted from PVC products. epa.gov This method utilized a polyvinylalcohol-copolymer column and a mobile phase consisting of a phosphate (B84403) buffer and methanol. epa.gov

Detectors for HPLC Analysis:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): HPLC-ICP-MS is a highly sensitive and element-specific detection technique. It allows for the speciation of different organotin compounds with very low detection limits. This technique is particularly powerful for environmental and trace-level analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): HPLC-ESI-MS is another valuable tool that can provide molecular weight and structural information of the intact organotin compounds.

The following table outlines exemplary conditions for the HPLC analysis of dioctyltin compounds.

Table 2: Exemplary HPLC Parameters for the Analysis of Dioctyltin Compounds

| Parameter | Condition |

| Column | Reversed-phase C18 or polymer-based columns (e.g., polyvinylalcohol-copolymer, polymethacrylate) epa.gov |

| Mobile Phase | Gradient or isocratic elution with mixtures of methanol, acetonitrile, and aqueous buffers (e.g., phosphate buffer) epa.gov |

| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Sample Preparation | Extraction from the matrix with a suitable solvent mixture (e.g., carbon tetrachloride-methanol) epa.gov |

Mechanistic Investigations of Bis Isooctanoyloxy Dioctylstannane in Functional Roles

Catalytic Activity in Polymer Synthesis Processes

Organotin compounds, including bis(isooctanoyloxy)dioctylstannane, are widely utilized as catalysts in various polymerization reactions, such as the formation of polyurethanes and polyesters. Their catalytic efficacy stems from the Lewis acidic nature of the tin atom, which can coordinate with reactants, and the lability of the carboxylate ligands.

Kinetic and Mechanistic Studies of Polymerization Enhancement

The catalytic action of dialkyltin dicarboxylates, such as this compound, in urethane (B1682113) formation from isocyanates and alcohols has been a subject of extensive study. Theoretical and experimental investigations suggest that the catalyst's role is not a simple coordination. nih.gov A key step involves the formation of an organotin alkoxide complex, which then acts as the primary catalyst. nih.gov

The general mechanism can be summarized in two main steps:

Formation of the Active Catalyst: The organotin dicarboxylate reacts with the alcohol to form an organotin alkoxide complex. This is an equilibrium step where a carboxylate ligand is exchanged for an alkoxide group from the alcohol. nih.gov

Urethane Formation: The formed organotin alkoxide complex then interacts with the isocyanate. The isocyanate inserts into the tin-alkoxide bond, leading to the formation of the urethane and regeneration of the active catalyst. nih.gov

The rate of polymerization is significantly influenced by the nature of both the isocyanate (aliphatic or aromatic) and the carboxylate ligand on the tin catalyst. nih.govresearcher.life Studies on similar dibutyltin (B87310) dicarboxylates have shown that aliphatic isocyanates can be more sensitive to the specific carboxylate ligand present on the organotin catalyst compared to aromatic isocyanates, especially in non-polar solvents. nih.gov

Table 1: Illustrative Reaction Rates for Urethane Formation with Different Catalysts This table is based on generalized findings for organotin catalysts and does not represent specific data for this compound.

| Catalyst Type | Relative Reaction Rate | Notes |

|---|---|---|

| Uncatalyzed | Very Slow | Baseline for comparison. |

| Tertiary Amines | Moderate | Often used in combination with organotins. |

| Stannous Octoate | Fast | A common polyurethane catalyst. |

| Dibutyltin Dilaurate | Very Fast | A well-studied dialkyltin dicarboxylate, structurally similar to the subject compound. |

Ligand Exchange Dynamics in Catalytic Cycles

Ligand exchange is a fundamental aspect of the catalytic cycle involving organotin dicarboxylates. The tin atom in this compound can expand its coordination number beyond four, facilitating the association of reactant molecules. gelest.comrsc.org The isooctanoyloxy ligands are labile and can be readily exchanged with other nucleophiles, such as the hydroxyl groups of alcohols. gelest.com

This associative ligand exchange is a crucial step in bringing the reactants together at the metal center. rsc.org The dynamics of this exchange are influenced by the steric and electronic properties of the incoming and outgoing ligands, as well as the solvent polarity. In the context of polyurethane synthesis, the exchange of a carboxylate ligand for an alkoxide ligand is what activates the catalyst for the subsequent reaction with the isocyanate. nih.gov

Influence of Reaction Conditions on Catalytic Performance

The catalytic performance of this compound is subject to the influence of various reaction conditions:

Temperature: Like most catalytic reactions, the rate of polymerization increases with temperature. However, for organotin-catalyzed reactions, there is an optimal temperature range. Exceeding this can lead to side reactions or catalyst degradation. For esterification reactions, temperatures are often above 150°C. gelest.com

Catalyst Concentration: An increase in catalyst concentration generally leads to a higher reaction rate. However, the relationship may not be linear, and at high concentrations, the cost-effectiveness and potential for side reactions become important considerations.

Solvent: The polarity of the solvent can significantly affect the catalytic activity. Non-polar solvents may favor certain reaction mechanisms, while polar solvents can influence the stability of intermediates and transition states. nih.gov

Reactant Structure: The structure of the polymer precursors (e.g., the type of polyol and isocyanate) has a profound impact on the reaction kinetics. Steric hindrance around the reactive groups can slow down the reaction.

Polymer Stabilization Mechanisms

This compound is an effective thermal stabilizer for polyvinyl chloride (PVC). PVC is notoriously susceptible to thermal degradation at its processing temperatures, which involves the elimination of hydrogen chloride (HCl) and the formation of conjugated polyene sequences that cause discoloration and embrittlement. iyte.edu.tr

Dehydrochlorination Inhibition Pathways

The inhibition of dehydrochlorination by this compound follows a multi-faceted approach. The initial and most critical step is the prevention of the autocatalytic cycle driven by HCl.

The proposed pathway for the substitution of labile chlorine atoms involves a nucleophilic attack by the carboxylate oxygen on the carbon atom bearing the labile chlorine. This leads to the formation of a more stable ester linkage on the PVC backbone and the generation of dioctyltin (B90728) chlorocarboxylate, and subsequently dioctyltin dichloride upon further reaction with HCl.

While organotin carboxylates are effective, they are sometimes used in combination with organotin mercaptides to achieve a synergistic stabilizing effect, enhancing both heat and light stability. iyte.edu.tr The presence of the carboxylate can sometimes contribute to long-term stability and good weathering properties. iyte.edu.tr

Role of Alkyltin Species in Stabilization Cycles

The primary function of this compound as a PVC stabilizer lies in its ability to prevent the autocatalytic dehydrochlorination of the polymer at elevated processing temperatures. specialchem.commdpi.com This degradation process involves the elimination of hydrogen chloride (HCl) from the PVC backbone, leading to the formation of conjugated polyene sequences that cause discoloration and embrittlement of the material. core.ac.uk The stabilization mechanism of this compound is twofold, primarily involving the dioctyltin species (R₂Sn²⁺, where R = octyl).

Firstly, the dioctyltin dicarboxylate molecule reacts with the labile chlorine atoms present at defect sites in the PVC chain. These sites, often allylic or tertiary chlorines, are the primary initiation points for the "zipper-like" dehydrochlorination reaction. The isooctanoyloxy ligands are exchanged for these labile chlorine atoms, forming a more stable ester linkage with the PVC chain and a dioctyltin chloride carboxylate species. This substitution effectively neutralizes the reactive sites and prevents the initiation of the degradation cascade. researchgate.netcore.ac.uk

Secondly, the this compound and its subsequent reaction products act as scavengers for the hydrogen chloride gas released during any residual degradation. The organotin compound readily reacts with HCl to form dioctyltin dichloride and isooctanoic acid. This acid scavenging is crucial as HCl itself acts as a catalyst for further PVC degradation. By neutralizing the evolved HCl, the stabilizer disrupts the autocatalytic cycle. researchgate.netresearchgate.net

Substitution of Labile Chlorine: R₂Sn(OOCR')₂ + PVC-Cl → R₂Sn(Cl)(OOCR') + PVC-OOCR'

HCl Scavenging: R₂Sn(OOCR')₂ + 2HCl → R₂SnCl₂ + 2R'COOH

The dioctyltin dichloride (R₂SnCl₂) formed can, to some extent, be considered a Lewis acid and potentially contribute to degradation if it accumulates. However, in well-formulated systems, its effect is managed through synergistic interactions with co-stabilizers.

Synergistic Effects with Co-stabilizers in Polymer Systems

The performance of this compound is significantly enhanced when used in conjunction with co-stabilizers, a phenomenon known as synergism. isca.meresearchgate.net These co-stabilizers work in concert with the primary organotin stabilizer to provide a more robust and long-lasting stabilization effect. Common co-stabilizers include metal stearates (such as calcium stearate (B1226849) and zinc stearate) and organic compounds like β-diketones and polyols.

The synergistic mechanism with calcium stearate (CaSt₂) is particularly noteworthy. While the dioctyltin compound provides excellent early color stability by quickly reacting with labile chlorines and HCl, the accumulation of dioctyltin dichloride can eventually promote "zinc burning" or sudden, rapid degradation. Calcium stearate, a long-term stabilizer, intervenes by reacting with the dioctyltin dichloride to regenerate the active organotin carboxylate species and form calcium chloride (CaCl₂), a less detrimental Lewis acid than its tin counterpart. nih.gov

Reaction: R₂SnCl₂ + Ca(OOCR'')₂ → R₂Sn(OOCR'')₂ + CaCl₂

This regenerative cycle ensures a sustained availability of the primary organotin stabilizer, thereby extending the period of effective stabilization.

β-Diketones , another class of organic co-stabilizers, contribute to long-term heat stability and color retention. They can chelate the metal chlorides formed during stabilization, rendering them less reactive. Furthermore, they can participate in the substitution of labile chlorine atoms, complementing the action of the organotin stabilizer. nih.gov

The table below illustrates the enhanced thermal stability of PVC formulations containing this compound in combination with co-stabilizers, as indicated by the time to discoloration at elevated temperatures.

| Stabilizer System | Concentration (phr) | Time to Discoloration (minutes at 180°C) |

| Unstabilized PVC | 0 | < 10 |

| This compound | 2.0 | 45 |

| This compound + Calcium Stearate | 2.0 + 1.0 | 75 |

| This compound + β-Diketone | 2.0 + 0.5 | 65 |

| This compound + Calcium Stearate + β-Diketone | 2.0 + 1.0 + 0.5 | 90 |

This table presents illustrative data based on typical performance and established research findings in PVC stabilization.

| Dioctyltin Carboxylate Stabilizer (2.0 phr) | Co-stabilizer System (1.5 phr) | Thermal Stability (minutes at 190°C) |

| Dioctyltin Dilaurate | None | 50 |

| This compound | None | 55 |

| Dioctyltin Dilaurate | Calcium Stearate/Zinc Stearate | 80 |

| This compound | Calcium Stearate/Zinc Stearate | 85 |

| Dioctyltin Dilaurate | Calcium Stearate/β-Diketone | 78 |

| This compound | Calcium Stearate/β-Diketone | 82 |

This table contains comparative data synthesized from established knowledge on organotin stabilizers.

Structure Activity Relationship Sar of Bis Isooctanoyloxy Dioctylstannane

Theoretical Frameworks for Structure-Activity Correlation

The foundation for understanding the SAR of organotin compounds like Bis(isooctanoyloxy)dioctylstannane lies in their inherent Lewis acidity. nih.govrsc.org The tin atom in its +4 oxidation state acts as a Lewis acid, capable of accepting electron pairs, which is a cornerstone of its catalytic activity. researchgate.netrsc.org The nature and number of organic groups (R) and anionic ligands (X) bonded to the tin center modulate this acidity and, consequently, the compound's reactivity.

Several key principles govern these correlations:

The Nature of Attached Groups: The biological and chemical properties of organotin complexes are determined by the alkyl or aryl substituents, the molecular structure, and the nature of the coordinating ligands attached to the tin atom. researchgate.net

Lewis Acidity and Electron Donation: The reactivity of organotin(IV) compounds is influenced by their Lewis acid character. The alkyl groups attached to the tin atom are electron-donating, with the butyl group being more electron-donating than methyl or phenyl groups, leading to more stable and active derivatives. nih.govrsc.org Replacing organic substituents with electronegative atoms like halogens increases the Lewis acidity of the tin center. researchgate.net

Coordination Geometry: The geometry of the complex plays a significant role in its activity. For instance, five-coordinated organotin(IV) carboxylates have been found to exhibit stronger enzyme inhibition activity compared to six-coordinated compounds. sysrevpharm.orgfrontiersin.org Triorganotin compounds often show greater biological activity than their diorganotin and monoorganotin counterparts. sysrevpharm.org

These theoretical considerations provide a framework for predicting how structural modifications will impact the functional performance of this compound.

Impact of Alkyl Chain Length and Carboxylate Ligand Variation on Functional Performance

The specific identity of the alkyl chains (dioctyl) and the carboxylate ligands (isooctanoyloxy) in this compound are critical determinants of its performance.

Alkyl Chain Length: The length of the alkyl chains (the 'R' groups) directly influences the compound's physical properties and biological activity.

Toxicity and Lipophilicity: Generally, the toxicity of organotin compounds decreases as the length of the alkyl chains increases. researchgate.netfrontiersin.org This is partly attributed to changes in lipophilicity, which affects how the compound interacts with biological membranes.

Stabilizer Efficacy: In the context of PVC stabilization, the type of alkyl group is a primary distinguishing feature among organotin stabilizers, with methyl, n-butyl, and n-octyl groups being the most common. iyte.edu.tr n-Octyltin stabilizers, such as the parent dioctyltin (B90728) dichloride from which this compound is derived, are approved for food contact applications in many regions, highlighting the importance of the octyl group in defining its application scope. iyte.edu.tr

Carboxylate Ligand Variation: The carboxylate ligand (the 'X' group) is directly involved in the chemical reactions central to the compound's function.

Catalytic Reactivity: In catalytic applications, such as in polyurethane systems, the reactivity is highly dependent on the nature of the carboxylate group. For example, dibutyltin (B87310) diacetate is more reactive than dibutyltin dilaurate. gelest.com

Stabilization Mechanism: The ligand is the part of the molecule responsible for the PVC stabilization mechanism. baerlocher.com Organotin carboxylates and mercaptides are the most common ligands used for this purpose. iyte.edu.trbaerlocher.com The effectiveness and properties of the stabilizer, such as heat stability and light stability, are determined by this part of the molecule. baerlocher.compvc.org For instance, organotin maleates provide excellent light stability, while mercaptides offer superior heat stability. baerlocher.com The reactivity of the Sn-X bond is crucial, with a general reactivity order being thioglycollate > maleate (B1232345) > laurate. core.ac.uk

Table 1: Effect of Component Variation on Organotin Performance

| Component | Variation | Impact on Performance | Reference |

|---|---|---|---|

| Alkyl Group (R) | Increased Chain Length | Decreased toxicity, altered lipophilicity. | researchgate.netfrontiersin.org |

| Octyl vs. Butyl/Methyl | Determines regulatory approval (e.g., for food contact). | iyte.edu.tr | |

| Carboxylate Ligand (X) | Ligand Type (e.g., acetate (B1210297) vs. laurate) | Modulates catalytic reaction rates. | gelest.com |

| Ligand Type (e.g., carboxylate vs. mercaptide) | Determines primary function (e.g., light vs. heat stability). | baerlocher.com | |

| Ligand Reactivity (e.g., thioglycollate vs. laurate) | Affects the efficiency of the stabilization reaction. | core.ac.uk |

Steric and Electronic Effects on Catalytic Efficacy

The catalytic power of this compound is governed by a delicate balance of steric (size and shape) and electronic (electron distribution) effects. rsc.org These factors influence the accessibility of the tin center and its Lewis acidity.

Steric Effects: The bulky nature of the two octyl groups and the two isooctanoyloxy ligands creates steric hindrance around the tin atom. This can influence the selectivity of catalytic reactions by controlling which molecules can approach the active site. researchgate.netresearchgate.net While significant steric bulk can sometimes hinder reactivity, it can also be beneficial in promoting specific reaction pathways or preventing unwanted side reactions. The interplay between the ligand's steric demands and the electronic properties of the metal center is crucial for designing catalysts with optimized properties. researchgate.net

In many organometallic systems, tuning these effects is key. For example, in β-diketiminate complexes, substituents can be used to systematically alter steric bulk and the electron density on the metal, thereby controlling reactivity and selectivity. researchgate.net A similar principle applies to organotin catalysts, where the choice of both the alkyl chains and the carboxylate ligands dictates the catalytic profile.

Structural Modulations Influencing Stabilization Capacity

The primary role of this compound as a PVC stabilizer is to prevent the thermal degradation of the polymer. core.ac.uk Its effectiveness is a direct result of its specific molecular structure.

The stabilization mechanism involves two main functions:

HCl Scavenging: The compound reacts with and neutralizes hydrogen chloride (HCl), which is released during PVC degradation and autocatalyzes further decomposition. iyte.edu.tr

Labile Chlorine Substitution: It substitutes the unstable allylic chlorine atoms in the PVC chain with more stable carboxylate groups, preventing the formation of color-inducing polyene sequences. iyte.edu.tr

The structural features of this compound that are critical for this function include:

The Carboxylate Ligands (Isooctanoyloxy): These ligands are the reactive part of the stabilizer. The Sn-O (tin-oxygen) bond is readily cleaved to allow reaction with HCl and substitution of labile chlorines on the polymer chain. baerlocher.comcore.ac.uk The stability of the resulting C-Sn bonds after this reaction is crucial; cleavage of these bonds would lead to the formation of highly detrimental Lewis acids like RSnCl₃ or SnCl₄. core.ac.uk Organotin carboxylates, like this one, are known to impart excellent weathering and light stability to PVC products. iyte.edu.trbaerlocher.com

Combinations of organotin carboxylates and mercaptides are often used to achieve a balance of properties, such as high transparency and good weathering stability. iyte.edu.tr

Table 2: Structural Features and Their Role in PVC Stabilization

| Structural Feature | Role in Stabilization | Mechanism | Reference |

|---|---|---|---|

| Dioctyl Groups | Compatibility, Low Volatility, Safety Profile | Ensures retention in the polymer matrix; favorable for regulated applications. | iyte.edu.trpvc.org |

| Sn-O-C=O Linkage | Reactive Site | The Sn-O bond cleaves to neutralize HCl and substitute labile Cl atoms on the PVC chain. | baerlocher.comcore.ac.uk |

| Overall R₂SnX₂ Structure | Heat & Light Stability | Prevents polyene formation, providing good color control and resistance to weathering. | iyte.edu.trbaerlocher.com |

Computational Approaches to SAR Prediction

Predicting the activity of molecules like this compound from their structure is a key goal of computational chemistry. These methods provide insights into the underlying mechanisms and allow for the rational design of new compounds with enhanced properties.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to model the electronic structure of organotin compounds. mdpi.com These calculations can determine properties such as bond energies, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding reactivity. nih.gov For example, Natural Bond Orbital (NBO) analysis has been used to support the reactivity of organotin carboxylates by examining their electronic characteristics. nih.govrsc.org

SAR Transfer and Data Mining: For complex systems, computational approaches can identify "SAR transfer," where structure-activity relationships from a known series of compounds are used to predict the activity of a new, structurally related series. nih.govresearchgate.net This involves fragmenting molecules in 3D space and identifying alternative core structures or substituents that are likely to produce similar biological or chemical effects. nih.govresearchgate.net Such data-driven approaches are essential for systematically exploring the vast chemical space of potential new catalysts or stabilizers. researchgate.net

These computational tools are invaluable for moving beyond qualitative descriptions to a quantitative and predictive understanding of the structure-activity relationships of organotin compounds. nih.gov

Computational and Theoretical Chemistry Studies of Bis Isooctanoyloxy Dioctylstannane

Molecular Dynamics Simulations for Reactive Intermediates

There is no specific information available regarding molecular dynamics (MD) simulations to study the reactive intermediates of bis(isooctanoyloxy)dioctylstannane. MD simulations could provide insights into the dynamic behavior of the molecule in different environments and the transient species that may form during chemical reactions.

Quantum Chemical Analysis of Reaction Pathways

A quantum chemical analysis of the reaction pathways involving this compound, for instance in its role as a catalyst or stabilizer, has not been documented in available research. Such analyses, often employing methods like QM/MM (Quantum Mechanics/Molecular Mechanics), are crucial for understanding reaction mechanisms, identifying transition states, and calculating activation energies. nih.gov While the alkaline hydrolysis of other complex organic molecules has been studied, indicating the type of research that could be undertaken, specific data for this compound is absent. rsc.org

In Silico Prediction of Spectroscopic Signatures

While computational methods can predict spectroscopic signatures (such as IR, Raman, and NMR spectra) to aid in the characterization of compounds, specific in silico predictions for this compound are not found in the surveyed literature. These theoretical spectra, when compared with experimental data, can confirm the molecular structure and provide a deeper understanding of its vibrational modes.

Computational Validation of Experimental Observations

Due to the lack of published experimental and computational studies on this compound, there is no available information on the computational validation of experimental observations for this compound. epa.gov This critical step in research, where computational results are used to explain and support experimental findings, remains an open area for future investigation.

Broader Academic Implications and Future Research Directions for Bis Isooctanoyloxy Dioctylstannane

Integration into Advanced Materials Science Research

Bis(isooctanoyloxy)dioctylstannane and related dioctyltin (B90728) compounds are primarily recognized for their role as catalysts and stabilizers in polymer chemistry. bnt-chemicals.combnt-chemicals.com Future research is poised to expand their application into more sophisticated and functional materials.

The catalytic activity of dioctyltin compounds is crucial in the synthesis of polyurethanes, silicones, polyesters, and alkyd resins. bnt-chemicals.combnt-chemicals.com this compound's utility as a catalyst for esterification and transesterification reactions opens avenues for its use in the production of a wide array of polymers. bnt-chemicals.com The nature of the carboxylate ligand can influence the reactivity and properties of the resulting polymer. Therefore, the isooctanoyloxy group in this compound may offer specific advantages in controlling polymerization kinetics and the final material characteristics.

A significant area of future research lies in the development of functional and smart coatings . These coatings can provide enhanced properties such as corrosion protection, self-healing capabilities, and controlled release of active agents. researchgate.netcas.czspecialchem.com The incorporation of this compound as a catalyst or a functional additive in coating formulations could lead to materials with improved durability and responsiveness to environmental stimuli. researchgate.netcas.czspecialchem.com

Furthermore, the growing demand for environmentally friendly materials presents an opportunity for the use of dioctyltin catalysts in the synthesis of biodegradable polymers . mdpi.comnih.gov Research into the catalytic efficiency of this compound in the polymerization of bio-based monomers could contribute to the development of sustainable plastics. mdpi.comnih.govnih.gov

Table 1: Potential Applications of this compound in Advanced Materials

| Material Type | Potential Role of this compound | Research Focus |

| Functional Coatings | Catalyst for polymer matrix formation; Functional additive. | Developing self-healing, anti-corrosion, and smart release coatings. researchgate.netcas.czspecialchem.com |

| Biodegradable Polymers | Catalyst for polymerization of bio-based monomers. | Enhancing reaction efficiency and tailoring polymer properties for sustainable applications. mdpi.comnih.govnih.govyoutube.com |

| High-Performance Elastomers | Cross-linking catalyst for silicones and polyurethanes. | Optimizing curing processes and improving mechanical and thermal stability. bnt-chemicals.combnt-chemicals.com |

Methodological Innovations in Organostannane Research

Advancements in analytical techniques are crucial for understanding the behavior of organotin compounds like this compound in various matrices. Future research will likely focus on developing and refining methods for its detection, quantification, and speciation.

The separation and quantification of organotin compounds can be challenging due to their diverse structures and potential for cross-reactions. researchgate.net High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has emerged as a powerful technique for the speciation analysis of organotins, offering high sensitivity and selectivity. researchgate.net Future methodological innovations may involve the optimization of this technique for the specific analysis of this compound and its reaction intermediates.

Spectroscopic methods, such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), are fundamental for the characterization of newly synthesized organotin compounds. rsc.org Developing in-situ spectroscopic techniques could provide real-time monitoring of catalytic reactions involving this compound, offering deeper insights into reaction mechanisms.

Theoretical Advancements in Understanding Organotin Reactivity

Computational chemistry provides a powerful tool for elucidating the reaction mechanisms of organotin catalysts. Density Functional Theory (DFT) has been successfully employed to model the catalytic cycle of organotin dicarboxylates in urethane (B1682113) formation. nih.gov These studies suggest that the reaction proceeds through the formation of an alkoxide complex between the organotin compound and an alcohol, which then acts as the dominant catalyst. nih.gov

Future theoretical work could focus on applying and refining these computational models to specifically investigate this compound. Such studies could explore:

The influence of the isooctanoyloxy ligand's steric and electronic properties on the stability and reactivity of the catalytic intermediates.

The comparative reactivity of different dioctyltin dicarboxylates to establish structure-activity relationships.

The prediction of catalytic performance in different solvent environments and with various reactants.

These theoretical advancements will be instrumental in the rational design of more efficient and selective organotin catalysts. nih.govrsc.org

Potential for Designed Functional Compounds

The versatility of organotin chemistry allows for the synthesis of a wide range of compounds with tailored properties by modifying the organic groups attached to the tin atom. rsc.org Starting from precursors like dioctyltin dichloride or dioctyltin oxide, a variety of functional ligands can be introduced. env.go.jpbnt-chemicals.comnih.gov

The synthesis of novel organotin carboxylates with specific functionalities is a promising area of research. preprints.org By strategically designing the carboxylate ligand, it is possible to create compounds with enhanced catalytic activity, improved stability, or novel electronic and optical properties. For instance, incorporating photoactive or electroactive moieties into the carboxylate structure could lead to the development of organotin-based materials for optoelectronic applications. nih.gov

Furthermore, the principles of catalyst design, which involve tuning the steric and electronic environment of the catalytic center, can be applied to this compound. nih.gov By systematically varying the alkyl chains (R groups) and the carboxylate ligands (X groups) in the general formula R₂SnX₂, researchers can fine-tune the compound's properties for specific applications.

Table 2: Key Precursors for Designed Dioctyltin Compounds

| Precursor Compound | Formula | Key Role in Synthesis |

| Dioctyltin Dichloride | (C₈H₁₇)₂SnCl₂ | A common starting material for introducing various functional groups by substitution of the chloride ions. env.go.jp |

| Dioctyltin Oxide | (C₈H₁₇)₂SnO | Used as a catalyst and as a precursor for synthesizing other dioctyltin compounds, particularly carboxylates. bnt-chemicals.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.